Cas no 1368820-28-3 (1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine)

1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine
- 1368820-28-3
- EN300-1859460
- [1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine
-
- インチ: 1S/C13H19NO/c1-9-6-11(13(8-14)4-5-13)12(15-3)7-10(9)2/h6-7H,4-5,8,14H2,1-3H3
- InChIKey: YTKIWMRRTBAOIK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C)C(C)=CC=1C1(CN)CC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 35.2Ų
1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1859460-10.0g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 10g |
$4974.0 | 2023-05-27 | ||
Enamine | EN300-1859460-1.0g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 1g |
$1157.0 | 2023-05-27 | ||
Enamine | EN300-1859460-1g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1859460-10g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 10g |
$4974.0 | 2023-09-18 | ||
Enamine | EN300-1859460-0.5g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 0.5g |
$1111.0 | 2023-09-18 | ||
Enamine | EN300-1859460-0.25g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 0.25g |
$1065.0 | 2023-09-18 | ||
Enamine | EN300-1859460-0.05g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 0.05g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1859460-5g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 5g |
$3355.0 | 2023-09-18 | ||
Enamine | EN300-1859460-2.5g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 2.5g |
$2268.0 | 2023-09-18 | ||
Enamine | EN300-1859460-0.1g |
[1-(2-methoxy-4,5-dimethylphenyl)cyclopropyl]methanamine |
1368820-28-3 | 0.1g |
$1019.0 | 2023-09-18 |
1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamineに関する追加情報
Professional Introduction to 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine (CAS No. 1368820-28-3)
1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine, identified by its CAS number 1368820-28-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopropyl group attached to an amine functionality, with a phenyl ring substituted at the 2-position with a methoxy group and at the 4- and 5-positions with methyl groups. Such structural motifs are of particular interest due to their potential for interacting with biological targets in novel ways, offering promising avenues for the development of new therapeutic agents.
The synthesis of 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine involves intricate organic transformations that require precise control over reaction conditions and reagent selection. The presence of the cyclopropyl ring introduces steric constraints that can influence the compound's conformational flexibility and its ability to bind to biological macromolecules. Meanwhile, the methoxy and methyl substituents on the phenyl ring modulate electronic properties, affecting both solubility and metabolic stability. These factors collectively contribute to the compound's pharmacokinetic profile and its potential as a lead molecule in drug discovery.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds featuring cyclopropyl moieties. The cyclopropyl group is known for its ability to adopt specific three-dimensional orientations, which can be critical for achieving high affinity and selectivity when interacting with protein targets. For instance, studies have shown that cyclopropyl-containing molecules can exhibit potent activity against certain enzyme families, including those involved in inflammatory pathways and cancer metabolism. The amine functionality in 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine further enhances its potential as a pharmacophore by enabling hydrogen bonding interactions with biological receptors.
The substitution pattern on the phenyl ring is another key feature that influences the compound's biological activity. The methoxy group at the 2-position increases electron density on the aromatic ring, potentially enhancing interactions with negatively charged residues in protein binding pockets. In contrast, the methyl groups at the 4- and 5-positions introduce steric bulk that can fine-tune binding affinity by optimizing complementarity between the ligand and target site. This strategic placement of substituents is often employed in medicinal chemistry to achieve optimal pharmacological properties.
Recent advancements in computational chemistry have enabled researchers to predictively model the binding modes of such compounds with high accuracy. Molecular docking studies using 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine have revealed potential interactions with various biological targets, including kinases and transcription factors implicated in diseases such as cancer and neurodegeneration. These virtual screening approaches have accelerated the identification of promising lead compounds for further experimental validation.
In vitro pharmacological evaluations have begun to elucidate the biological activity of this compound. Preliminary data suggest that it may exhibit inhibitory effects on specific enzymatic pathways relevant to inflammation and cell proliferation. The precise mechanism of action remains under investigation, but early results are encouraging enough to warrant further exploration into its therapeutic potential. Additionally, structural modifications based on initial findings are being designed to optimize potency and selectivity while minimizing off-target effects.
The synthesis and characterization of analogs derived from 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine represent an ongoing area of research aimed at expanding its pharmacological spectrum. By systematically varying substituents on both the cyclopropyl ring and phenyl moiety, chemists can generate libraries of compounds for high-throughput screening. Such libraries provide a wealth of structural diversity that can be leveraged to identify novel drug candidates with improved efficacy profiles.
The role of bioinformatics in analyzing large datasets generated from these studies cannot be overstated. By integrating experimental data with computational models, researchers can gain deeper insights into structure-activity relationships (SAR) and identify key determinants of biological activity. This interdisciplinary approach is particularly valuable when dealing with complex molecules like 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine, where multiple functional groups contribute to overall potency.
The future direction of research involving this compound will likely involve both experimental and computational efforts aimed at elucidating its full therapeutic potential. Collaborative initiatives between synthetic chemists, biologists, and computer scientists will be essential for translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine may emerge as key players in next-generation therapeutic strategies.
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